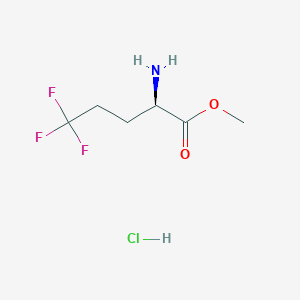
methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct reactivity and stability, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. The reaction conditions often require the use of strong bases and solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions
Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
類似化合物との比較
Similar Compounds
- Methyl 2-(4-hydroxybenzyl)tartrate
- Eucomic acid
- Methyl eucomate
- Piscidic acid
- Ethyl 2-(4-hydroxybenzyl)tartrate
Uniqueness
Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to similar compounds .
特性
分子式 |
C6H11ClF3NO2 |
|---|---|
分子量 |
221.60 g/mol |
IUPAC名 |
methyl (2R)-2-amino-5,5,5-trifluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
KKBSOSBLLPOXMO-PGMHMLKASA-N |
異性体SMILES |
COC(=O)[C@@H](CCC(F)(F)F)N.Cl |
正規SMILES |
COC(=O)C(CCC(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















